XL413 is a potent and selective inhibitor of cell division cycle 7 (CDC7) kinase, an enzyme crucial for DNA replication initiation in eukaryotic cells. [, ] Specifically, XL413 targets the CDC7/DBF4 complex, also known as Dbf4-dependent kinase (DDK). [, , , , , ] By inhibiting DDK, XL413 disrupts the cell cycle, leading to cell cycle arrest and apoptosis, primarily in rapidly dividing cells like those found in tumors. [, , , ] As a result, XL413 is being investigated as a potential anti-cancer agent. [, ]
XL413 is a selective inhibitor of the cell division cycle 7 kinase, which plays a critical role in the regulation of DNA replication and cell cycle progression. This compound has garnered attention for its potential applications in cancer research and gene editing, particularly in enhancing the efficiency of homology-directed repair (HDR) in CRISPR-Cas9 mediated genome editing. The compound has been shown to affect various cellular processes, including DNA synthesis and the phosphorylation of key proteins involved in cell cycle regulation.
XL413 was developed as part of a series of small molecule inhibitors targeting the cell division cycle 7 kinase. It is classified as a benzofuropyrimidinone derivative, characterized by its high selectivity for cell division cycle 7 kinase over a wide range of other kinases. The compound has demonstrated significant anti-proliferative effects in certain cancer cell lines, although its efficacy varies across different cellular contexts.
The synthesis of XL413 involves several steps that ensure high purity and correct molecular mass. The compound was synthesized using methods previously described in the literature, which include high-performance liquid chromatography (HPLC) analysis and mass spectrometry to confirm purity levels exceeding 99% . The synthesis process typically involves the creation of specific chemical intermediates, followed by purification steps to isolate the final product.
XL413 has a distinct molecular structure that contributes to its specificity and potency as a kinase inhibitor. The compound's structure can be represented as follows:
The structural features of XL413 include:
XL413 undergoes specific chemical interactions when it binds to its target kinase. The primary reaction involves the inhibition of phosphorylation processes critical for DNA replication and cell cycle progression.
The mechanism by which XL413 exerts its effects involves several key processes:
XL413 exhibits several notable physical and chemical properties:
XL413 has several scientific applications, particularly in cancer research and genetic engineering:
CDC7 (Cell Division Cycle 7) is a serine/threonine kinase that forms the catalytic subunit of the DDK (Dbf4-dependent kinase) complex when bound to its regulatory partner DBF4 (Dumbell Former 4), also known as ASK (Activator of S-Phase Kinase). This kinase complex plays a pivotal role in the initiation of DNA replication during S-phase by phosphorylating key subunits (Mcm2, Mcm4, and Mcm6) of the MCM2-7 replicative helicase complex [2] [4]. Phosphorylation of the MCM complex relieves its autoinhibitory conformation, enabling recruitment of downstream factors like Cdc45 and GINS to form the active CMG (Cdc45-MCM-GINS) helicase essential for replication fork progression [4] [7].
Beyond replication initiation, DDK integrates multiple regulatory signals during DNA metabolism:
CDC7 and DBF4 are frequently overexpressed in diverse malignancies, including breast cancer, ovarian carcinoma, and colorectal cancer. This overexpression correlates with advanced disease stage, aggressive phenotypes, and poor prognosis [2] [6]. Oncogenic transformation heightens replication stress, making cancer cells particularly vulnerable to CDC7 inhibition due to their reliance on DDK-mediated fork stabilization and damage bypass mechanisms [2] [6].
Table 1: Oncogenic Roles of CDC7/DBF4 Overexpression in Human Cancers
Cancer Type | Clinical Association | Proposed Mechanism |
---|---|---|
Breast Cancer | Poor prognosis, advanced metastasis | Overexpression detected in primary tumors and cell lines |
Ovarian Carcinoma | Advanced clinical stage | Correlation with genomic instability markers |
Colorectal Cancer | Tumor progression (Colo-205 model) | DDK-dependent suppression of replication stress-induced apoptosis |
Papillary Thyroid Carcinoma | Aggressive phenotype | Enhanced proliferation and checkpoint adaptation |
The therapeutic targeting of CDC7 derives from two key observations: its essential role in DNA replication and its differential importance in cancer versus normal cells. DDK inhibition triggers p53-independent apoptosis in tumor cells while normal cells undergo reversible cell-cycle arrest [6]. This tumor-selective vulnerability arises from:
XL413 exemplifies the therapeutic potential of selective CDC7 inhibition. In Colo-205 colorectal cancer xenografts, XL413 administration (10–100 mg/kg orally) significantly attenuated tumor growth by inducing S-phase arrest and apoptosis [1] [5] [9]. However, cellular efficacy varies across models. XL413 potently inhibited proliferation in Colo-205 cells (IC₅₀ = 2.69 µM) but showed limited activity in 9 other tumor lines, including HeLa and HCC1954 [6]. This divergence stems from:
Unexpectedly, XL413 enhances CRISPR-Cas9-mediated gene editing. Timed inhibition (24 hours post-nucleofection) increased HDR efficiency by 1.8-fold for dsDonor templates and 1.4-fold for SSTR in K562 cells. This occurs via a reversible S-phase slowdown, extending the window for homology-directed repair without compromising cell viability—demonstrated in primary T-cells [3].
Table 2: Comparative Activity of DDK Inhibitors in Preclinical Models
Inhibitor | CDC7 IC₅₀ (nM) | Cellular Selectivity | Anti-Proliferative Activity | Key Off-Targets |
---|---|---|---|---|
XL413 | 3.4 | Limited bioavailability | Colo-205 (IC₅₀ = 2.69 µM); inactive in 9/10 lines | CK2 (215 nM), PIM1 (42 nM) |
PHA-767491 | 10 | Broad activity | Average IC₅₀ = 3.14 µM across 61 lines | CDK9 (34 nM) |
XL413 (BMS-863233) emerged from a medicinal chemistry campaign optimizing benzofuropyrimidinone derivatives. Initial leads exhibited potent CDC7 inhibition but lacked selectivity. Structure-activity relationship (SAR) studies focused on the chiral pyrrolidine moiety, culminating in the (S)-enantiomer XL413 with 3.4 nM IC₅₀ against purified human DDK [1] [5]. Key milestones include:
Development of XL413 progressed through collaboration between Exelixis and Bristol-Myers Squibb. In 2008, Bristol-Myers Squibb exercised its option to co-develop XL413 following IND submission, triggering a $20 million milestone payment to Exelixis. The companies agreed to share U.S. development costs and profits 50/50, with Exelixis receiving royalties on ex-U.S. sales [9]. This partnership advanced XL413 into Phase 1 trials—marking it as the first selective CDC7 inhibitor to enter clinical evaluation [1] [9].
Despite promising biochemistry, XL413's clinical development faced challenges. While it suppressed Mcm2 phosphorylation and tumor growth in Colo-205 xenografts, its limited cellular activity across diverse lines suggested suboptimal pharmacokinetics or insufficient target engagement in certain contexts [6]. Consequently, next-generation inhibitors (e.g., TAK-931) incorporating improved formulations advanced further in clinical trials [7].
Table 3: Selectivity Profile of XL413 Against Kinase Targets
Kinase Target | IC₅₀ (nM) | Selectivity Fold (vs. CDC7) | Functional Relevance |
---|---|---|---|
CDC7 | 3.4 | 1 | Blocks MCM phosphorylation and S-phase entry |
PIM1 | 42 | 12.4 | Potential anti-apoptotic off-target effect |
CK2 | 215 | 63.2 | May influence DNA repair outcomes |
pMCM | 118* | 34.7 | Downstream biomarker effect |
*EC₅₀ value for phospho-MCM suppression in cellular assays [8].
CAS No.: 1256-86-6
CAS No.: 481-34-5
CAS No.: 107419-07-8
CAS No.: 5042-08-0
CAS No.: